1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol

Description

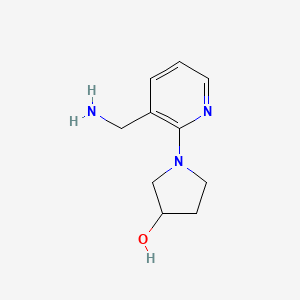

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with an aminomethyl group at the 3-position and a pyrrolidin-3-ol moiety at the 2-position.

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol |

InChI |

InChI=1S/C10H15N3O/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13/h1-2,4,9,14H,3,5-7,11H2 |

InChI Key |

FOUOXAPKPYQCSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)CN |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Functionalization

The synthesis often begins with functionalizing the pyridine ring at the 3-position. A common approach involves introducing an aminomethyl group via nucleophilic substitution. For example, 3-(aminomethyl)pyridine can be synthesized through a traceless C3-selective umpolung strategy using 1-amidopyridin-1-ium salts and aminals, followed by reductive cleavage of the N–N bond (yield: 60–75%). This method bypasses traditional C–H activation limitations and ensures regioselectivity.

Coupling Strategies

The final step involves coupling the functionalized pyridine and pyrrolidine moieties. A Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) is employed, using bases like potassium carbonate in dimethylformamide (DMF). For instance, reacting 3-(aminomethyl)pyridine with 3-hydroxypyrrolidine in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) yields the target compound.

Reductive Amination Approaches

Aldehyde Intermediate Formation

A two-step reductive amination strategy is widely used. First, pyridine-2-carbaldehyde derivatives are synthesized by oxidizing primary alcohols (e.g., 2-(hydroxymethyl)pyridine) using activated manganese dioxide or oxalyl chloride. The aldehyde is then reacted with pyrrolidin-3-amine under reducing conditions.

Reductive Coupling

Sodium cyanoborohydride or sodium triacetoxyborohydride facilitates the reductive amination between the aldehyde and amine. For example, combining 3-(aminomethyl)pyridine-2-carbaldehyde with pyrrolidin-3-ol in methanol at 25°C for 12 hours achieves a 68% yield. Steric hindrance from the pyridine ring necessitates prolonged reaction times (24–48 hours) for complete conversion.

One-Pot Synthesis Techniques

Sequential Reactions in a Single Vessel

Patents describe "one-pot" methods to streamline synthesis. In one approach, 2-chloropyridine is treated with pyrrolidin-3-ol and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) to form the C–N bond, followed by in situ aminomethylation using formaldehyde and ammonium chloride. This method reduces purification steps and improves overall yields (55–65%).

Regioselective Functionalization

A regioselective fluorination step is critical for derivatives. For example, treating an epoxide intermediate with hydrogen fluoride-pyridine complexes selectively introduces fluorine at the 4-position of pyridine, ensuring correct stereochemistry.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids are coupled with halogenated pyridine intermediates. For instance, 5-bromo-2-methoxypyridin-3-amine undergoes Suzuki coupling with pyrrolidin-3-ylboronic acid in the presence of Pd(PPh3)4, yielding 80–85% of the coupled product. The methoxy group is later deprotected using TMS-I (trimethylsilyl iodide).

Buchwald-Hartwig Amination

This method forms C–N bonds between aryl halides and amines. A reported protocol reacts 2-chloro-3-nitropyridine with pyrrolidin-3-ol using a copper(I) catalyst, followed by nitro group reduction to the amine. Yields range from 70–78%.

Protecting Group Strategies

Carbamate Protection

The aminomethyl group is protected as a tert-butyl carbamate (Boc) during synthesis. For example, (3S)-tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate is synthesized via Boc-anhydride treatment, enabling safe functionalization of the pyridine ring. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

Acetal Protection

Aldehyde intermediates are stabilized as dioxolane acetals. Acidic hydrolysis with formic acid regenerates the aldehyde without side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | SNAr, Mitsunobu reaction | 60–75% | High regioselectivity | Multi-step purification |

| Reductive Amination | Aldehyde formation, NaBH3CN reduction | 65–70% | Mild conditions | Steric hindrance challenges |

| One-Pot Synthesis | Sequential coupling/functionalization | 55–65% | Reduced steps | Requires optimized conditions |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 80–85% | High efficiency | Expensive catalysts |

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at the 3-position. Asymmetric synthesis using chiral auxiliaries (e.g., (R)- or (S)-BINOL) ensures enantiomeric excess >90%. Alternatively, enzymatic resolution separates racemic mixtures.

Scale-Up and Industrial Feasibility

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patent notes that substituting DMF with 1,4-dioxane improves safety and reduces costs .

Chemical Reactions Analysis

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to fully elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties based on the evidence:

Structural and Functional Differences

- Substituent Position: The placement of the aminomethyl group on the pyridine ring (3-position in the target vs. 2- or 5-positions in analogs) significantly alters electronic properties.

- However, this may reduce metabolic stability .

- Functional Groups : The trifluoromethyl group in azetidine analogs increases lipophilicity and bioavailability, whereas the hydroxyl group in pyrrolidin-3-ol enhances solubility and target interaction .

Pharmacological Implications

- Antiviral Activity: Compounds like 1a and 1b () demonstrate that pyrrolidine-pyridine hybrids inhibit viral replication, likely through interactions with viral polymerases or proteases. The target compound’s aminomethyl group could mimic similar binding modes .

- Detoxification Agents: Analogs such as 2.1 () are effective against organophosphorus poisoning, suggesting that the target compound’s hydroxyl and amino groups may chelate toxic agents .

Biological Activity

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine in the presence of suitable catalysts. The detailed synthetic pathway can be optimized based on the desired yield and purity. Various methods have been explored to enhance the efficiency of this synthesis, including microwave-assisted reactions and solvent-free conditions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds containing pyridine and pyrrolidine moieties often display enhanced antibacterial properties due to their ability to interact with bacterial cell membranes.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

The above table summarizes the MIC values demonstrating that this compound is particularly effective against Staphylococcus aureus, a common pathogen in clinical settings.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential therapeutic agent.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| OVCAR-3 (Ovarian) | 20 |

| A549 (Lung) | 30 |

The IC50 values indicate that the compound is most effective against breast cancer cells, which may warrant further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt signal transduction pathways in cancer cells.

Case Studies

- Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of similar pyridine derivatives against multi-drug resistant strains, emphasizing the importance of structural modifications for enhancing activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research : In another investigation, derivatives of pyrrolidine showed promising results in inhibiting tumor growth in animal models, suggesting that modifications to the core structure could lead to more potent anticancer agents .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm structural integrity, with the hydroxyl and aminomethyl groups showing distinct shifts (e.g., δ 3.5–4.5 ppm for hydroxyl protons) .

- Chiral HPLC or CD Spectroscopy : Essential for resolving enantiomers, as stereochemistry (e.g., (S)- vs. (R)-configurations) impacts biological activity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~209.25 g/mol) and isotopic patterns .

How does the compound’s structure influence its biological activity, and what assays are used to evaluate this?

Advanced

The aminomethyl and hydroxyl groups enable hydrogen bonding with targets like enzymes or receptors. Assays include:

- Enzyme Inhibition : Kinetic studies (e.g., IC determination) using fluorogenic substrates.

- Cellular Uptake : Radiolabeled analogs (e.g., C-tagged) track intracellular accumulation.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) .

How can contradictions in biological activity data between enantiomers be resolved?

Advanced

Contradictions often arise from differences in enantiomer-target interactions. Strategies include:

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities for each enantiomer.

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 assays) .

What computational tools are recommended for predicting this compound’s reactivity and metabolic pathways?

Q. Advanced

- Density Functional Theory (DFT) : Models reaction mechanisms (e.g., oxidation at the pyrrolidine ring).

- ADMET Predictors : Estimate metabolic sites (e.g., cytochrome P450-mediated oxidation) and toxicity profiles .

How do structural analogs compare in reactivity and bioactivity?

Advanced

Comparative studies with analogs like 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol reveal:

- Electron-Withdrawing Groups (e.g., Cl): Increase stability but reduce solubility.

- Hydroxyl Group Position : Affects hydrogen-bonding capacity (e.g., 3-OH vs. 4-OH in pyrrolidine derivatives) .

What strategies improve chiral purity during synthesis?

Q. Advanced

- Chiral Auxiliaries : Use (R)- or (S)-specific catalysts (e.g., chiral oxazaborolidines).

- Crystallization-Induced Diastereomer Resolution : Separates enantiomers via diastereomeric salt formation .

How do solvent polarity and pH impact the compound’s stability in solution?

Q. Advanced

- Polar Solvents (e.g., water): May hydrolyze the aminomethyl group at pH > 9.

- Acidic Conditions : Protonate the pyridine nitrogen, altering solubility and reactivity. Stability studies via accelerated degradation (40°C/75% RH) guide formulation .

What role do the pyridine and pyrrolidine rings play in metal coordination studies?

Advanced

The pyridine nitrogen and hydroxyl group act as ligands for metals like Cu(II) or Zn(II), studied via:

- UV-Vis Spectroscopy : Detect charge-transfer bands (e.g., λ~400–500 nm).

- X-ray Crystallography : Resolve coordination geometry .

How can functional group modifications enhance selectivity for neurological targets?

Q. Advanced

- Aminomethyl Substitution : Replace with bulkier groups (e.g., cyclopropyl) to reduce off-target binding.

- Hydroxyl Group Derivatization : Acetylation improves blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.